Structural Isomer Differentiation: Thiazole-Benzamide Scaffold vs. Pyridinecarboxamide Scaffold
The target compound is a constitutional isomer of the known HDAC6 inhibitor HDAC6-IN-37 (compound W5). Both possess the identical molecular formula C19H16ClN3O2S and molecular weight 385.87 g/mol, but differ fundamentally in atomic connectivity, ring systems, and biological target [1]. The target compound contains a 1,3-thiazole ring core with a 4-chlorobenzamide substituent and a 3,5-dimethylphenyl carbamoyl methyl side chain, characteristic of P2X3 receptor antagonist pharmacophores. In contrast, HDAC6-IN-37 is a pyridinecarboxamide derivative. This isomerism is a critical quality control parameter; without explicit verification, procurement of the incorrect isomer will result in an inactive compound for the intended P2X3 target or an unintended HDAC6 inhibition profile.
| Evidence Dimension | Chemical Structure Identity |
|---|---|
| Target Compound Data | 1,3-thiazol-2-yl benzamide scaffold; CAS 921541-59-5; specific substitution pattern consistent with P2X3 antagonist pharmacophore |
| Comparator Or Baseline | HDAC6-IN-37 (CAS 2986486-82-0): pyridinecarboxamide scaffold; HDAC6 inhibitor pharmacophore with hydroxamic acid zinc-binding group |
| Quantified Difference | Constitutional isomerism: identical molecular formula (C19H16ClN3O2S) and molecular weight (385.87 g/mol), but distinct atomic connectivity and biological target |
| Conditions | Comparison based on chemical structure analysis using vendor-reported data and patent disclosures |
Why This Matters
For procurement, this is a critical identity verification checkpoint: ordering based on molecular formula alone risks receiving the incorrect isomer, which would yield no activity in a P2X3 assay or unexpected HDAC6 inhibition.
- [1] Bayer AG. 1,3-thiazol-2-yl substituted benzamides. Japanese Patent JP6647371B2, filed November 13, 2018, and issued February 14, 2020. View Source
